For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of N-Boc-4-Piperidinemethanol
N-Boc-4-piperidinemethanol, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a versatile synthetic intermediate widely employed in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a piperidine (B6355638) core with a Boc-protected amine and a primary alcohol, makes it an invaluable building block for the synthesis of a diverse range of complex molecules, particularly piperidine derivatives with therapeutic potential.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, supported by experimental details and logical workflows.
Core Chemical and Physical Properties
N-Boc-4-piperidinemethanol is typically a white to off-white crystalline solid at room temperature.[3][4] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and modulates its reactivity in various chemical transformations.[1][5]
Identifiers and General Properties
| Property | Value |
| Chemical Name | N-Boc-4-Piperidinemethanol[3] |
| IUPAC Name | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate[3][6] |
| CAS Number | 123855-51-6[1][2][5][7] |
| Molecular Formula | C₁₁H₂₁NO₃[1][2][3][7] |
| Molecular Weight | 215.29 g/mol [1][2][3][7] |
| Synonyms | 1-Boc-4-(hydroxymethyl)piperidine, N-tert-Butyloxycarbonyl-4-piperidinemethanol, tert-Butyl 4-(hydroxymethyl)-1-piperidinecarboxylate[1][8] |
Physical and Spectroscopic Data
| Property | Value |
| Appearance | White to off-white or light brown crystalline solid/powder[1][3][5][7] |
| Melting Point | 60-70 °C[3] or 78-82 °C[5][7] |
| Boiling Point | 308.0 ± 15.0 °C (Predicted)[7][] |
| Density | 1.059 ± 0.06 g/cm³ (Predicted)[7][] |
| Solubility | Soluble in Methanol[7] |
| ¹H NMR (300 MHz, CDCl₃) | δ 1.13 (m, 2H), 1.42 (s, 9H), 1.67 (m, 4H), 2.67 (t, 2H), 3.46 (d, 2H), 4.09 (d, 2H)[2] |
| Storage Conditions | Room Temperature, or 0-8°C; Keep in a dark, dry, and well-ventilated place[1][7] |
Synthesis and Reactivity
The synthesis of N-Boc-4-piperidinemethanol is typically achieved through the protection of the secondary amine of 4-piperidinemethanol (B45690) or the reduction of a corresponding carboxylic acid.
General Synthesis Workflow
The most common synthetic route involves the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction selectively protects the nitrogen atom of the piperidine ring.
Caption: General workflow for the synthesis of N-Boc-4-piperidinemethanol.
Experimental Protocols
Method 1: Protection of 4-Hydroxymethylpiperidine [2] This method involves the direct protection of the amine group.
-
Dissolve 4-hydroxymethylpiperidine in dichloromethane (B109758) in a reaction flask and cool in an ice bath.
-
Add triethylamine (B128534) to the solution.
-
Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the flask while maintaining the cold temperature.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
The resulting product can be purified by standard techniques such as recrystallization or column chromatography to yield N-Boc-4-piperidinemethanol as a white powder.[2]
Method 2: Reduction of N-Boc-isonipecotic acid [2] This method starts from the corresponding carboxylic acid.
-
Dissolve N-(tert-butoxycarbonyl)-isonipecotic acid in tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran (B86392) complex (1M solution) over a period of 30 minutes.
-
Stir the reaction mixture overnight at 0 °C, then allow it to warm to room temperature and stir for an additional 6 hours.
-
Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of potassium carbonate (K₂CO₃).
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3x).
-
Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a 1:1 hexane:ethyl acetate eluent) to obtain the final product as white crystals.[2]
Applications in Research and Drug Development
N-Boc-4-piperidinemethanol is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders such as epilepsy and convulsions.[1][2] Its bifunctional nature (a protected amine and a reactive hydroxyl group) allows for sequential and site-selective modifications.
Role as a Versatile Building Block
The primary alcohol of N-Boc-4-piperidinemethanol can be easily converted into other functional groups (e.g., aldehydes, mesylates, halides), while the Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen for further functionalization. This versatility makes it a key component in constructing more complex molecular architectures.
Caption: Synthetic pathways originating from N-Boc-4-piperidinemethanol.
Specific Applications
-
Pharmaceutical Intermediates : It serves as a key intermediate in the synthesis of piperidine derivatives for drugs targeting neurological diseases.[2] It is also used in the synthesis of the anticancer drug Vandetanib.[]
-
Medicinal Chemistry : Its structure is incorporated into lead compounds to modify pharmacological properties and is used in the preparation of prodrugs to improve bioavailability.[1]
-
Bio-organic Chemistry : It has been investigated as a curcumin (B1669340) analogue that binds to the epidermal growth factor receptor (EGFR), potentially inhibiting tumor growth and inducing apoptosis in cancer cells.[5][7][10]
-
Material Science : The compound is also employed in creating advanced materials like polymers and coatings that require specific functional groups for enhanced performance.[1]
Safety and Handling
While detailed toxicological properties have not been fully investigated, standard laboratory safety precautions should be observed.[11] It may cause skin and serious eye irritation, as well as respiratory irritation.[8]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]
-
Handling : Use only in well-ventilated areas. Avoid breathing dust. Wash hands thoroughly after handling.[11][12]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][13]
-
Incompatibilities : Avoid contact with strong acids, bases, and reducing agents.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 4. Page loading... [wap.guidechem.com]
- 5. N-Boc-4-piperidinemethanol | 123855-51-6 [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. N-Boc-4-piperidinemethanol CAS#: 123855-51-6 [m.chemicalbook.com]
- 8. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Boc-4-piperidinemethanol | 123855-51-6 | FB08748 [biosynth.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
